molecular formula C16H18N2O3S2 B2844929 2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 941930-52-5

2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Katalognummer B2844929
CAS-Nummer: 941930-52-5
Molekulargewicht: 350.45
InChI-Schlüssel: JAUPHAHYGRQIHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a novel lead from Hit15, identified in silico as a dual kinase inhibitor against CK2 and GSK3β . It is part of a series of “tetrahydrobenzo[d]thiazoles” that were synthesized .


Synthesis Analysis

The compound was designed and synthesized as part of a series of structural analogs . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by pharmacophore mapping and molecular docking . The dataset of structural analogs of the lead was designed and confirmed using these techniques .


Chemical Reactions Analysis

The compound has shown high dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β . This suggests that it reacts effectively with these kinases.

Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 (COX-2) Inhibitor

This compound has been synthesized and evaluated in vitro as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in inflammation and pain, making this compound potentially useful in the development of anti-inflammatory drugs .

Anti-Inflammatory Activity

In addition to its COX-2 inhibitory activity, this compound has also been evaluated for its in vivo anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions .

Ulcerogenic Liability

The compound has been evaluated for its ulcerogenic liability . This refers to its potential to cause ulcers, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). The compound was found to be relatively safe, suggesting it may be a useful alternative to other NSAIDs that have higher ulcerogenic liability .

Selective Inhibition

The compound showed selective inhibition to the COX-2 isozyme . This selectivity is important because it means the compound could potentially be used to treat inflammation and pain without causing the side effects associated with the inhibition of COX-1, another isozyme that plays a role in protecting the stomach lining .

Indomethacin Analogs

The compound has been designed and synthesized as an analog of indomethacin , a non-selective NSAID . This suggests potential applications in the treatment of conditions for which indomethacin is typically prescribed, such as osteoarthritis and rheumatoid arthritis .

Molecular Modeling

The compound has been the subject of molecular modeling studies . These studies can provide valuable insights into the compound’s interactions with biological targets, potentially guiding the development of more effective drugs .

Eigenschaften

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-23(20,21)12-8-6-11(7-9-12)10-15(19)18-16-17-13-4-2-3-5-14(13)22-16/h6-9H,2-5,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPHAHYGRQIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.